molecular formula C16H16N2 B14307128 2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 111536-73-3

2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B14307128
CAS No.: 111536-73-3
M. Wt: 236.31 g/mol
InChI Key: ZFYHRUSMZXQQFT-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and is substituted with a methyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, where aromatic o-diamines react with ketones under mild conditions to produce the desired benzodiazepine . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its synthesis and reactivity also offer unique opportunities for the development of novel derivatives with potential therapeutic applications.

Properties

CAS No.

111536-73-3

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-methyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C16H16N2/c1-12-11-16(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10,12,17H,11H2,1H3

InChI Key

ZFYHRUSMZXQQFT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2=CC=CC=C2N1)C3=CC=CC=C3

solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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